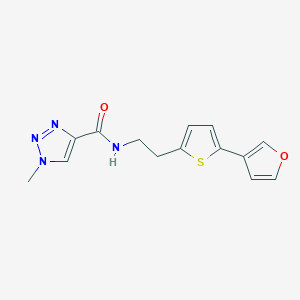
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C14H14N4O2S
- Molecular Weight : 302.35 g/mol
- CAS Number : 2034498-38-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of furan and thiophene intermediates and subsequent coupling reactions. These steps often utilize palladium-catalyzed cross-coupling techniques to achieve the desired triazole structure .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Notably, some derivatives exhibited IC50 values in the low micromolar range, indicating strong efficacy compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|---|
| Triazole Derivative A | MCF-7 | 1.1 | Doxorubicin | 1.2 |
| Triazole Derivative B | HCT-116 | 2.6 | 5-Fluorouracil | 18.74 |
| Triazole Derivative C | HepG2 | 1.4 | Doxorubicin | 1.2 |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that similar triazole compounds exhibit inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole moiety is known for its role in inhibiting enzymes critical for cell proliferation and survival. For instance, it may inhibit thymidylate synthase or other key enzymes involved in nucleotide synthesis, leading to reduced cancer cell viability . Further molecular docking studies support these findings by illustrating potential binding interactions with target proteins.
Case Studies
Several studies have focused on the biological evaluation of triazole derivatives:
- Anticancer Evaluation : A study synthesized a series of triazole-containing compounds and assessed their anticancer activity using MTT assays across multiple cancer cell lines. Results indicated that specific derivatives significantly inhibited cell growth at low concentrations .
- Antimicrobial Testing : Another study explored the antimicrobial properties of a related compound against E. coli and S. aureus, demonstrating effective inhibition at concentrations comparable to established antibiotics .
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-18-8-12(16-17-18)14(19)15-6-4-11-2-3-13(21-11)10-5-7-20-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPRVJVXBWFEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














